molecular formula C20H26N2O4 B150162 Gelsemicine CAS No. 6887-28-1

Gelsemicine

Cat. No.: B150162
CAS No.: 6887-28-1
M. Wt: 358.4 g/mol
InChI Key: RIHQHYIWKHVLRH-XKTBTPLDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gelsemicine involves several steps, starting from simpler indole derivatives. The process typically includes the formation of the indole core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting. Techniques such as chromatography and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Gelsemicine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds .

Scientific Research Applications

Gelsemicine has a wide range of scientific research applications:

Mechanism of Action

Gelsemicine exerts its effects through various molecular targets and pathways. It interacts with neurotransmitter receptors and ion channels, modulating their activity to produce analgesic and anti-inflammatory effects. The compound also influences cellular signaling pathways involved in apoptosis and inflammation, contributing to its anti-tumor properties .

Comparison with Similar Compounds

Gelsemicine is compared with other indole alkaloids such as gelsemine, koumine, and gelsevirine. While all these compounds share a common indole structure, this compound is unique due to its specific substituents and biological activities . For instance:

Properties

IUPAC Name

(1R,2S,4S,6R,7R,8S)-6-ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3/t12-,13+,15-,16+,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHQHYIWKHVLRH-XKTBTPLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@@H]([C@H]2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420145
Record name GELSEMICINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6887-28-1
Record name (2′R,3S,3′R,3′aS,6′R,8′aS)-2′-Ethyl-2′,3′,3′a,4′,8′,8′a-hexahydro-1,6-dimethoxyspiro[3H-indole-3,7′(6′H)-[3,6]methano[1H]oxepino[4,3-b]pyrrol]-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6887-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GELSEMICINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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